4-(4-Fluoro-2-methoxyphenyl)benzoic acid
Description
4-(4-Fluoro-2-methoxyphenyl)benzoic acid is a benzoic acid derivative featuring a fluorinated and methoxy-substituted biphenyl structure. The compound consists of a benzoic acid core linked to a phenyl ring substituted with a fluorine atom at the para-position (4-position) and a methoxy group at the ortho-position (2-position).
Properties
CAS No. |
505082-88-2 |
|---|---|
Molecular Formula |
C14H11FO3 |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)benzoic acid |
InChI |
InChI=1S/C14H11FO3/c1-18-13-8-11(15)6-7-12(13)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) |
InChI Key |
OUNKKHMSJKZVOV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
The compound’s uniqueness lies in its fluoro-methoxy substitution pattern , which distinguishes it from other benzoic acid derivatives. Below is a detailed comparison with key analogs:
Table 1: Substituent Effects on Benzoic Acid Derivatives
Key Observations :
- Methoxy vs. Methyl : Methoxy groups increase polarity and hydrogen-bonding capacity compared to methyl groups, enhancing solubility in polar solvents .
- Electron-Withdrawing Effects : Fluoro and chloro substituents increase the acidity of the benzoic acid moiety, but chloro has a stronger electron-withdrawing effect than fluoro .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s methoxy group increases solubility compared to methyl analogs but reduces acidity relative to chloro-substituted derivatives.
- Higher molecular weight in chloro/methoxy analogs may limit bioavailability .
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